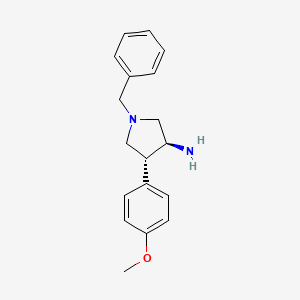![molecular formula C10H17N5O B2634731 4-[(3R,4S)-3-Amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine CAS No. 2375247-66-6](/img/structure/B2634731.png)
4-[(3R,4S)-3-Amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(3R,4S)-3-Amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine” is a chemical substance with the CAS Number: 2375247-66-6 . It has a molecular weight of 223.28 . The IUPAC name for this compound is 4-((3R,4S)-3-amino-4-methoxypyrrolidin-1-yl)-N-methylpyrimidin-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N5O/c1-12-10-13-4-3-9(14-10)15-5-7(11)8(6-15)16-2/h3-4,7-8H,5-6,11H2,1-2H3,(H,12,13,14)/t7-,8+/m1/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.Physical and Chemical Properties Analysis
This compound has a molecular weight of 223.28 . It is stored at room temperature and is in the form of an oil .Scientific Research Applications
Synthesis Techniques and Methodologies
Asymmetric Synthesis of Aminopyrrolidines
A key step in the synthesis of 3,4-substituted aminopyrrolidines, including 4-[(3R,4S)-3-amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine, involves the diastereoselective conjugate addition of homochiral lithium amides. This method offers a stereoselective route to both anti- and syn-3-amino-4-alkylpyrrolidines, as well as anti- and syn-3-hydroxy-4-aminopyrrolidines, demonstrating its versatility in preparing various substituted aminopyrrolidines (Davies et al., 2007).
Synthesis of Pyrrolidine Derivatives
The synthesis of trans N-substituted pyrrolidine derivatives featuring a 1,2,4-triazole ring showcases the structural diversity and utility of pyrrolidine-based compounds. These derivatives are important due to their significant biological activities and presence in clinical drugs (Prasad et al., 2021).
Applications in Supramolecular Chemistry
- Bifunctional Aromatic N-Heterocycles in Supramolecular Reagents: The synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine reagents, including compounds structurally related to this compound, demonstrates their role in supramolecular chemistry. These compounds are characterized by their primary hydrogen-bonding motifs and secondary anti-amino proton/pyridyl interactions, indicating their potential utility in forming complex molecular architectures (Aakeröy et al., 2007).
Structural and Physicochemical Studies
Tautomerism in Substituted Acridin-9-amines
Investigations into the tautomerism of acridin-9-amines substituted at the exocyclic nitrogen atom, similar to the structure of interest, reveal insights into their structural and spectral characteristics. These findings are significant for understanding the molecular behavior and potential applications of such compounds (Ebead et al., 2007).
Study of Molecular Structure and Reactivity
A comprehensive study involving experimental and theoretical techniques, including DFT and molecular docking, was conducted on a molecule structurally similar to this compound. This research provides valuable insights into the molecular structure, stability, and potential biological activity of such compounds (Aayisha et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
4-[(3R,4S)-3-amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-12-10-13-4-3-9(14-10)15-5-7(11)8(6-15)16-2/h3-4,7-8H,5-6,11H2,1-2H3,(H,12,13,14)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBQICZFGVEQGH-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)N2CC(C(C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC=CC(=N1)N2C[C@H]([C@H](C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![12-(Benzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2634650.png)
![(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2634651.png)

![4-(morpholine-4-sulfonyl)-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide](/img/structure/B2634654.png)

![2,6-dimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2634659.png)

![N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2634662.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2634664.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide](/img/structure/B2634667.png)
![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-1-(3,4-difluorobenzoyl)azetidine](/img/structure/B2634668.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2634670.png)

